4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of a benzyloxy group and a fluorine atom attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base.
Fluorination: The fluorine atom can be introduced through a nucleophilic aromatic substitution reaction using a fluorinating agent such as potassium fluoride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for 4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxyphenylacetic acid
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzylidene
Uniqueness
4’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a benzyloxy group and a fluorine atom on the biphenyl structure. This combination of functional groups imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-fluoro-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)8-11-18(19)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYGSACCJFXIIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692254 |
Source
|
Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-01-2 |
Source
|
Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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